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1,1-Diphenylguanidine;hydrobromide

Cat. No.: B15393653
M. Wt: 292.17 g/mol
InChI Key: HTQINNMFXONIDQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Guanidine (B92328) Derivatives in Chemical Science

The journey into guanidine chemistry began in 1861 when Adolph Strecker first synthesized the parent compound, guanidine, from guanine (B1146940) isolated from guano. solechem.eu This discovery opened the door to a vast new class of organic compounds characterized by the HN=C(NH₂)₂ functional group. Initially, research focused on the isolation of guanidine-containing natural products, such as the amino acid arginine, which is a fundamental component of proteins. solechem.eu

Over the decades, the field has expanded dramatically, with synthetic chemists developing a myriad of guanidine derivatives. These compounds have found applications in diverse areas, from the development of pharmaceuticals and agrochemicals to their use as superbases in organic synthesis and as components in materials science. solechem.eulanxess.com The synthesis of substituted guanidines, such as the commercially significant 1,3-diphenylguanidine (B1679371) (DPG), became a focal point due to their utility, for instance, as accelerators in the vulcanization of rubber. solechem.eucanada.ca However, this extensive body of research has largely bypassed the unsymmetrically substituted 1,1-diphenylguanidine.

Scope and Significance of Academic Inquiry into Diphenylguanidine Hydrobromide

In stark contrast, academic inquiry into 1,1-Diphenylguanidine (N,N-diphenylguanidine) and its hydrobromide salt is extremely limited. While chemical suppliers list the hydrobromide salt, confirming its commercial availability, peer-reviewed studies detailing its synthesis, characterization, or potential applications are not readily found. This lack of data prevents a thorough discussion of its specific research findings and significance. The reasons for this scientific oversight are not explicitly documented but may be related to a lack of perceived industrial application or more challenging synthetic pathways compared to its symmetrical isomer.

Fundamental Structural Elements and Protonation State Relevance in Guanidine Chemistry

The core of any guanidine derivative is the planar guanidinium (B1211019) cation that forms upon protonation. The parent compound, guanidine, is a very strong organic base (pKa of the conjugate acid is 13.6), a property that stems from the exceptional resonance stabilization of its protonated form, the guanidinium ion. lanxess.com In this ion, the positive charge is delocalized over the central carbon and the three nitrogen atoms.

This fundamental principle of basicity and protonation is central to understanding 1,1-Diphenylguanidine hydrobromide. The "hydrobromide" designation indicates that the 1,1-diphenylguanidine base has been protonated by hydrobromic acid (HBr) to form a salt. The proton would reside on one of the nitrogen atoms, creating a guanidinium-like cation, with the bromide ion (Br⁻) acting as the counter-ion. The presence of two phenyl groups on a single nitrogen atom in the 1,1-isomer would influence its electronic properties and basicity compared to the 1,3-isomer, but without specific experimental data, further analysis remains speculative. The stability and reactivity of the compound are intrinsically linked to this protonation state.

Data and Compound Information

Due to the lack of specific research on 1,1-Diphenylguanidine hydrobromide, a detailed data table of its research findings cannot be compiled. However, for context, the properties of the well-studied 1,3-Diphenylguanidine are provided below.

Table 1: Physicochemical Properties of 1,3-Diphenylguanidine This data is for the 1,3-isomer and is provided for contextual purposes only.

PropertyValueReference
CAS Number102-06-7 chemicalbook.com
Molecular FormulaC₁₃H₁₃N₃ chemicalbook.com
Molecular Weight211.26 g/mol chemicalbook.com
Melting Point146-148 °C chemicalbook.com
Boiling Point170 °C chembk.com
Water SolubilitySlightly soluble chembk.com
pKa10.12 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14BrN3 B15393653 1,1-Diphenylguanidine;hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

IUPAC Name

1,1-diphenylguanidine;hydrobromide

InChI

InChI=1S/C13H13N3.BrH/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H

InChI Key

HTQINNMFXONIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to Diphenylguanidine Hydrobromide and Analogues

Information regarding the synthesis of 1,1-diphenylguanidine is not well-documented in readily accessible scientific literature. The logical synthetic pathway to an N,N-disubstituted guanidine (B92328) would involve the reaction of the corresponding secondary amine, in this case, diphenylamine (B1679370), with a guanylating agent such as cyanamide (B42294) or a protected thiourea (B124793) derivative. However, research indicates that aniline-type secondary amines like diphenylamine may not readily undergo such reactions due to the reduced nucleophilicity of the nitrogen atom, whose lone pair of electrons is delocalized into the aromatic rings cardiff.ac.uk.

In stark contrast, the synthesis of the 1,3-diphenylguanidine (B1679371) isomer is extensively described.

Classical synthesis of 1,3-diphenylguanidine frequently employs the desulfurization of 1,3-diphenylthiourea (thiocarbanilide). Historical methods, such as those developed by A. W. Hofmann, involve the reaction of thiocarbanilide (B123260) with lead oxide in the presence of alcoholic ammonia (B1221849) google.com. A 1922 patent by Morris L. Weiss details a commercial process for producing 1,3-diphenylguanidine by desulphurizing thiocarbanilide with a metallic oxide, like litharge (lead(II) oxide), in an alcoholic solution containing an ammonium (B1175870) salt such as ammonium nitrate (B79036) google.com. This process was designed to overcome issues with the high volatility of ammonia and the formation of carbodiphenylimide as a byproduct google.com.

Another patented method involves producing diphenylthiourea from aniline (B41778) and carbon disulfide, which is then desulfurized using an iron(III) oxide sweetening agent to yield 1,3-diphenylguanidine google.com.

While continuous-flow synthesis is a modern technique for chemical production, no specific protocols for 1,1-diphenylguanidine have been found.

For the 1,3-isomer , a continuous production method has been patented. This process involves reacting 1,3-diphenylthiourea with a catalyst like copper acetate (B1210297) and aqueous ammonia in a solvent mixture. This reaction mixture is then fed into a microchannel reactor with oxygen to facilitate the oxidative desulfurization, achieving a high yield of 96.1% chemicalbook.com.

Derivatization Strategies and Functionalization of the Guanidine Core

There is no available information on the derivatization or functionalization of 1,1-diphenylguanidine .

No literature was found describing N-substitution reactions for 1,1-diphenylguanidine .

No literature was found describing the controlled functionalization of the aromatic rings for 1,1-diphenylguanidine . For the 1,3-isomer , studies have reported the formation of chlorinated byproducts when 1,3-diphenylguanidine comes into contact with chlorine, suggesting that electrophilic substitution on the aromatic rings can occur regulations.gov.

Reaction Mechanisms of Formation and Interconversion

A definitive reaction mechanism for the formation of 1,1-diphenylguanidine could not be located.

Oxidative Desulfurization Pathways

A prevalent and historically significant method for synthesizing guanidines is through the oxidative desulfurization of thiourea precursors. researchgate.net This strategy leverages the conversion of a thiocarbonyl group (C=S) into the guanidinic carbon-nitrogen framework. For the synthesis of 1,1-diphenylguanidine, the corresponding starting material would be 1,1-diphenylthiourea.

The general process involves the oxidation of the sulfur atom, which facilitates its removal and subsequent reaction to form the guanidine. A key intermediate in this transformation is often a carbodiimide (B86325), which is then captured by an amine. rsc.org Historically, this conversion was achieved using reagents like lead oxide in an alcoholic ammonia solution, a method developed by Hoffman in 1869 for the synthesis of the isomeric 1,3-diphenylguanidine. google.com

Modern advancements have introduced a variety of oxidizing agents to effect this transformation under milder and more efficient conditions. These include hypervalent iodine reagents such as o-Iodoxybenzoic acid (IBX) and diacetoxyiodobenzene (B1259982) (DIB), which can be used in one-pot procedures directly from an isothiocyanate and an amine. researchgate.net Other systems, like carbon tetrabromide (CBr₄) in the presence of a base, and the use of potassium dichloroiodate (KICl₂), have also proven effective for preparing guanidinium (B1211019) salts from 1,3-disubstituted thioureas. researchgate.net More recently, electrochemical methods have been developed, offering a sustainable approach by using electrons as the oxidant to drive the desulfurizative amination, catalyzed by an in situ generated hypervalent iodine species. acs.org

Oxidizing SystemPrecursor TypeKey FeaturesReference
Lead Oxide (PbO) / Ammonia1,3-DiphenylthioureaClassical Hoffman method; can produce carbodiphenylimide byproduct. google.com
o-Iodoxybenzoic Acid (IBX)1,3-Disubstituted ThioureasMild and efficient procedure for oxidative condensation with amines. researchgate.net
Copper(II) Acetate / OxygenDiphenylthiourea / AmmoniaCatalytic system used for producing high yields of diphenylguanidine. prepchem.comchemicalbook.com
Electrochemical / Iodoarene CatalystThioureas and AminesSustainable method using anodic oxidation; avoids stoichiometric chemical oxidants. acs.org
Carbon Tetrabromide (CBr₄)N,N'-Disubstituted ThioureasThiophilic reagent that facilitates one-pot oxidative condensation with amines. researchgate.net

Guanidine Formation via Amination Processes

One major pathway is the catalytic addition of an amine's N-H bond across the C=N double bond of a carbodiimide. acs.org This hydroamination reaction is an atom-economical route to substituted guanidines. For the synthesis of 1,1-diphenylguanidine, this would involve the reaction of diphenylamine with an appropriate carbodiimide equivalent. Various metal complexes, including those of titanium and lanthanides, have been developed to catalyze this transformation efficiently under mild conditions. acs.orgacs.org

Alternatively, specific "guanylating agents" can be employed to react with a primary or secondary amine. organic-chemistry.org These reagents are designed to carry a pre-formed guanidine or pseudo-guanidine structure with a good leaving group. Examples include:

Cyanamide: Used in the presence of a Lewis acid catalyst like scandium(III) triflate, cyanamide can effectively guanylate various amines. organic-chemistry.org

S-Alkylisothioureas: Reagents like N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea have been shown to be highly effective guanidinylating agents. organic-chemistry.org

Pyrazole-1-carboxamidines: These compounds serve as excellent reagents for transferring an amidine group to an amine, thereby forming the guanidine structure. organic-chemistry.org

A related strategy is transamination, where an existing guanidine exchanges one of its amino groups with an external amine. This process can be catalyzed by imido complexes of metals like titanium, allowing for the reconstruction of guanidines. acs.org

Amination StrategyKey Reagents/CatalystSubstrate ExampleMechanismReference
Hydroamination of CarbodiimideCarbodiimide, Amine / Ti, La, or other metal catalystDiphenylamineCatalytic addition of amine N-H bond across the C=N bond of a carbodiimide. acs.orgacs.org
Guanylation with CyanamideCyanamide / Sc(OTf)₃ catalystDiphenylamineScandium-catalyzed addition of the amine to cyanamide. organic-chemistry.org
Guanylation with Pyrazole-1-carboxamidine4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidineDiphenylamineTransfer of the carboxamidine group to the amine substrate. organic-chemistry.org
TransaminationExisting Guanidine / Ti-imido catalystDiphenylamineCatalyst-mediated exchange of an amino group on a guanidine. acs.org

Acid-Base Equilibria and Salt Formation Dynamics

The chemical character of 1,1-diphenylguanidine is dominated by the high basicity of the guanidine functional group. Guanidines are recognized as some of the strongest organic, non-ionic bases. rsc.org This strong basicity arises from the significant resonance stabilization of its conjugate acid, the guanidinium cation, which is formed upon protonation. rsc.orgsigmaaldrich.com When 1,1-diphenylguanidine accepts a proton (H⁺), the resulting positive charge is delocalized across all three nitrogen atoms and the central carbon atom, a stabilizing effect that does not exist to the same extent in simpler amines.

The equilibrium for the protonation of 1,1-diphenylguanidine by a strong acid like hydrobromic acid (HBr) lies heavily towards the formation of the salt, 1,1-diphenylguanidinium bromide.

Reaction: 1,1-Diphenylguanidine (Base) + HBr (Acid) ⇌ 1,1-Diphenylguanidinium⁺ (Conjugate Acid) + Br⁻ (Conjugate Base)

This acid-base reaction is the fundamental principle behind the formation of 1,1-Diphenylguanidine;hydrobromide. The guanidine base readily neutralizes the acid to form a stable, water-soluble ionic salt. nih.gov The equilibrium constant for this type of reaction is very large, indicating that the reaction proceeds essentially to completion. riversidelocalschools.com Studies on the isomeric 1,3-diphenylguanidine have demonstrated its ability to form stable salts with both carboxylic and phenolic acids, even in non-polar solvents like benzene, underscoring the potent basicity of the diphenylguanidine structure. acs.orgacs.org

ComponentRole in EquilibriumChemical SpeciesKey Characteristic
1,1-DiphenylguanidineBaseC₁₃H₁₃N₃Strong organic base due to the guanidine moiety.
Hydrobromic AcidAcidHBrStrong mineral acid that readily donates a proton.
1,1-DiphenylguanidiniumConjugate Acid[C₁₃H₁₄N₃]⁺Highly stabilized by resonance, delocalizing the positive charge.
BromideConjugate BaseBr⁻Spectator ion from a strong acid.

Advanced Structural Characterization and Spectroscopic Elucidation

Crystallographic Investigations of Diphenylguanidine Hydrobromide

Comprehensive crystallographic data for 1,1-Diphenylguanidine hydrobromide, which would provide definitive insights into its solid-state structure, is not currently available in open-access crystallographic databases. Such a study would be essential to fully understand the molecule's three-dimensional arrangement and intermolecular interactions.

Solid-State Molecular Conformation and Packing Arrangements

Without a published crystal structure, the precise solid-state conformation and packing arrangement of 1,1-Diphenylguanidine hydrobromide cannot be definitively described. However, based on the known structures of similar guanidinium (B1211019) salts, it can be hypothesized that the molecule would adopt a conformation that minimizes steric hindrance between the two phenyl groups attached to the same nitrogen atom. The packing in the crystal lattice would be governed by a combination of electrostatic interactions between the guanidinium cation and the bromide anion, as well as van der Waals forces between the phenyl rings.

Analysis of Intermolecular Hydrogen Bonding Networks

Guanidinium ions are well-known for their ability to form extensive and robust hydrogen-bonding networks. In the case of 1,1-Diphenylguanidinium hydrobromide, the protonated guanidinium moiety possesses N-H groups that can act as hydrogen bond donors. These would be expected to form strong hydrogen bonds with the bromide anion (Br⁻), which is a hydrogen bond acceptor. The resulting network would likely be a key factor in stabilizing the crystal lattice. The specific geometry and connectivity of this network, however, can only be determined through single-crystal X-ray diffraction analysis.

Solution-Phase Conformational Analysis

The behavior of 1,1-Diphenylguanidine hydrobromide in solution can be probed using various spectroscopic techniques to understand its conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 1,1-Diphenylguanidine hydrobromide, both ¹H and ¹³C NMR would provide valuable information.

A study mentioning the ¹H-NMR spectrum of what is likely N,N-diphenylguanidine monohydrobromide (DPGABr) has been reported in the context of its use as a surface modifier for perovskite solar cells. researchgate.net However, detailed spectral data and interpretation were not the focus of this study.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the two phenyl groups and the N-H protons of the guanidinium group. The chemical shifts and coupling patterns of the aromatic protons would provide information about the electronic environment and potential rotational restrictions of the phenyl rings. The N-H protons would likely appear as broad signals due to exchange with the solvent and quadrupolar relaxation from the nitrogen atoms.

A detailed ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of the central carbon atom of the guanidinium group would be particularly informative about the charge distribution within this moiety.

Table 1: Predicted NMR Data for 1,1-Diphenylguanidinium Cation

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Guanidinium NH Broad, variable -
Phenyl H (ortho) 7.2 - 7.5 ~125
Phenyl H (meta) 7.2 - 7.5 ~130
Phenyl H (para) 7.2 - 7.5 ~128
Phenyl C (ipso) - ~140
Guanidinium C - ~155-160

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the identification of functional groups and the study of intermolecular interactions.

For 1,1-Diphenylguanidine hydrobromide, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H, C=N, C-N, and aromatic C-H and C=C stretching and bending vibrations. The positions and shapes of the N-H stretching bands would be particularly sensitive to the strength and nature of the hydrogen bonding interactions with the bromide anion.

Table 2: Expected Vibrational Bands for 1,1-Diphenylguanidinium Hydrobromide

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3400 - 3100 Strong, broad Medium
Aromatic C-H Stretch 3100 - 3000 Medium Strong
C=N Stretch 1680 - 1640 Strong Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Strong
N-H Bend 1650 - 1580 Medium Weak
C-N Stretch 1350 - 1250 Strong Medium

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing and intermolecular forces.

Tautomeric Equilibria and Proton Transfer Phenomena in Guanidine (B92328) Systems

Guanidine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. In the case of 1,1-diphenylguanidine, protonation leads to the 1,1-diphenylguanidinium cation. The positive charge in the guanidinium ion is delocalized across the three nitrogen atoms and the central carbon atom through resonance.

Studies on acylguanidines have shown that protonation generally occurs on the imino nitrogen. rsc.org This is consistent with the formation of a highly resonance-stabilized guanidinium cation. The delocalization of the positive charge contributes to the high basicity of guanidines.

Proton transfer is a fundamental process in the chemistry of guanidinium salts. The N-H protons can readily exchange with protons in the surrounding medium. The rate of this exchange can be studied by techniques such as NMR spectroscopy and is influenced by factors like temperature, solvent, and pH. This dynamic behavior is crucial for the role of guanidinium groups in various chemical and biological systems.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic properties of 1,1-diphenylguanidine and its protonated form. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular systems.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular and electronic structures. nih.gov DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, and ab initio methods like Hartree-Fock (HF) with a 3-21G basis set, have been successfully applied to study N,N'-diphenylguanidine (DPG). researchgate.net These methods are based on the fundamental principles of quantum mechanics, with DFT using electron density as the primary variable and ab initio methods using the wavefunction. nih.govd-nb.info

Studies have shown that for DPG, an asymmetric tautomer is the preferred form. researchgate.netresearchgate.net This has been confirmed by various computational methods, including MNDO-PM3 and AM1. researchgate.net The choice of functional and basis set is critical for the accuracy of DFT calculations, which can achieve high precision in reconstructing molecular orbital interactions. nih.gov

Conformational Energy Landscapes and Stability Analysis

The conformational flexibility of 1,1-diphenylguanidine is a key determinant of its chemical behavior. Theoretical calculations can map the potential energy surface to identify stable conformers and the energy barriers between them.

Quantum chemical calculations have demonstrated that in low-polarity solvents, N,N'-diphenylguanidine exists predominantly as an asymmetric tautomer. researchgate.net These theoretical findings are supported by experimental data from IR and UV spectroscopy, which also indicate the formation of hydrogen-bonded cyclic self-associates in solution. researchgate.net Ab initio HF/3-21G and B3LYP/6-31G(d,p) calculations further suggest that dimer structures with two C=(Ph)N...H–NPh hydrogen bonds are prevalent in solution. researchgate.net The study of the conformational energy landscape helps in understanding how the molecule behaves in different environments and its propensity to form aggregates.

Mechanistic Probing of Chemical Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving 1,1-diphenylguanidine;hydrobromide. By modeling the reaction pathways, it is possible to understand the intricate details of bond breaking and formation.

Transition State Analysis and Reaction Pathway Elucidation

Transition state theory is a fundamental concept in chemical kinetics, and computational methods can locate the transition state structures that connect reactants to products. This analysis provides a detailed picture of the reaction mechanism.

For instance, in the oxidation of 1,3-diphenylguanidine (B1679371) (DPG) by goethite-activated persulfate, DFT calculations were used to predict the reaction sites. researchgate.net The calculations indicated that the ortho- and para- carbons on the phenyl rings were susceptible to attack by both hydroxyl (HO·) and sulfate (B86663) (SO4-·) radicals. researchgate.net Furthermore, the abstraction of a hydrogen atom from the nitrogen was identified as a favorable pathway, leading to the formation of a cyclized product. researchgate.net

Energetic Profiles and Kinetic Parameter Prediction

By calculating the energies of reactants, transition states, and products, an energetic profile for a reaction can be constructed. This profile is crucial for predicting the feasibility and rate of a chemical transformation.

In the study of DPG oxidation, competitive kinetic experiments and flash photolysis were used to determine the second-order reaction rate constants for the reaction of DPG with HO· and SO4-· radicals, both of which were found to be very high, on the order of 10⁹ M⁻¹s⁻¹. researchgate.net DFT calculations supported these experimental findings by providing the energetic landscape of the reaction pathways, confirming the favorability of the proposed mechanisms. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Aggregation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of processes that occur over time, such as aggregation and behavior in solution. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules.

The aggregation behavior of molecules like diphenylguanidine in solution is a complex process that can be investigated using MD simulations. researchgate.net Experimental studies have shown that DPG is strongly associated in non-polar and low-polarity solvents, forming cyclic dimers. researchgate.netresearchgate.net The dimerization constant in carbon tetrachloride has been measured to be 192 ± 7 dm³mol⁻¹. researchgate.net MD simulations can complement these experimental findings by providing a molecular-level understanding of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that drive the aggregation process. chemrxiv.org All-atom MD simulations, in particular, can offer detailed insights into the aggregation dynamics and pathways. nih.gov

Prediction of Intermolecular Interactions and Supramolecular Assembly

The primary intermolecular interactions governing the supramolecular assembly of 1,1-Diphenylguanidine hydrobromide are expected to be strong hydrogen bonds between the protonated guanidinium (B1211019) group and the bromide anion. The guanidinium cation (dpg+) is a versatile hydrogen bond donor, with the potential for multiple N-H···Br- interactions. These interactions are fundamental to the formation of a stable crystal lattice.

In the case of diphenylguanidinium dihydrogenphosphite, two symmetry-independent cations with distinct conformations were observed in the crystal structure, one with a syn-anti and the other with a syn-syn conformation. researchgate.net This co-crystallization of different conformers highlights the low potential energy barrier for the rotation of the phenyl rings, a characteristic that is likely shared by the hydrobromide salt. researchgate.net

Table 1: Predicted Conformational Data of 1,1-Diphenylguanidinium Cation based on Analogous Structures

ParameterPredicted Conformation 1 (syn-anti)Predicted Conformation 2 (syn-syn)
Phenyl Ring Orientation One ring syn and one ring anti to the unsubstituted N atomBoth rings syn to the unsubstituted N atom
Inter-phenyl Dihedral Angle ~81°~30°
Guanidinium Core PlanarPlanar

Data based on the crystallographic study of diphenylguanidinium dihydrogenphosphite. researchgate.net

Table 2: Predicted Intermolecular Interaction Data for 1,1-Diphenylguanidine Hydrobromide

Interaction TypeDonorAcceptorPredicted Distance Range (Å)
Hydrogen Bond N-H (guanidinium)Br⁻ (bromide)2.7 - 3.2
Hydrogen Bond N-H (guanidinium)Br⁻ (bromide)-

Predicted distances are based on typical N-H···Br hydrogen bond lengths and data from analogous structures. researchgate.net

Catalytic and Mechanistic Roles in Chemical Reactions

Organocatalysis Mediated by Guanidine (B92328) Hydrobromides.researchgate.netrsc.orgresearchgate.net

Guanidine hydrobromides, including the 1,1-diphenyl derivative, are recognized for their prominent role in organocatalysis. researchgate.net Guanidines are strong organic bases, and their conjugate acids, the guanidinium (B1211019) ions, possess unique hydrogen bonding capabilities. rsc.org This dual functionality allows them to act as effective catalysts in a range of organic transformations. The catalytic cycle often involves the transfer of a proton to the guanidine base, forming a guanidinium cation that can then activate substrates through hydrogen bonding. researchgate.net

Asymmetric Catalysis Applications.researchgate.net

Chiral guanidine derivatives have demonstrated considerable success as asymmetric catalysts. researchgate.net The design of chiral guanidine catalysts allows for the creation of specific chiral environments around the reacting molecules. This is crucial in enantioselective synthesis, where the formation of one enantiomer is favored over the other. The guanidine moiety, in these cases, not only acts as a base but also, through its chiral scaffold, directs the stereochemical outcome of the reaction.

One notable application is in α-hydroxylation reactions. For instance, novel guanidine-bisurea bifunctional organocatalysts bearing a chiral pyrrolidine (B122466) moiety have been designed and successfully applied in the α-hydroxylation of tetralone-derived β-keto esters. nih.gov In these systems, the guanidine group is proposed to interact with the nucleophile (the β-keto ester), while the urea (B33335) group activates the oxidant. nih.gov

Activation of Substrates and Reagents in Organic Transformations.rsc.orgnih.gov

Guanidinium ions, formed from the protonation of guanidines, are adept at activating both nucleophiles and electrophiles through hydrogen bonding. rsc.org This bifunctional activation is a key aspect of their catalytic efficacy. The guanidinium group can donate hydrogen bonds to an electrophile, increasing its reactivity, while the counter-anion or another basic site on the catalyst can deprotonate a nucleophile, enhancing its nucleophilicity.

In the context of specific reactions, such as the carboxylative cyclization of indole (B1671886) derivatives, the guanidine superbase TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been shown to be an effective catalyst for C-C bond formation. rsc.org Mechanistic studies, including kinetic and computational analyses, have provided insight into how the guanidine activates the substrates to facilitate the reaction with carbon dioxide. rsc.org Furthermore, in certain α-hydroxylation reactions, it is believed that the guanidine component of a bifunctional catalyst interacts with a β-keto ester, while another functional group, such as urea, activates the peroxide oxidant. nih.gov

Role in Polymerization and Curing Processes: Chemical Mechanism Focus.nih.govchemicalbook.comdrugbank.com

1,1-Diphenylguanidine and its derivatives are widely utilized in the polymer industry, particularly in the vulcanization of rubber and the curing of epoxy resins. nih.govchemicalbook.comdrugbank.com Their function in these processes is rooted in their chemical reactivity and ability to influence the kinetics and mechanisms of polymer network formation.

Mechanism of Action in Vulcanization Acceleration (Chemical Principles).nih.govchemicalbook.comyg-1.com

Diphenylguanidine (DPG) often serves as a secondary accelerator in the sulfur vulcanization of natural rubber, enhancing the efficiency of primary accelerators like thiazoles and sulfenamides. nih.govchemicalbook.com The general mechanism of accelerated sulfur vulcanization is complex and involves several stages.

Initially, the accelerator reacts with sulfur to form a complex. This complex then reacts with the rubber polymer chains to create a crosslink precursor. This precursor subsequently reacts with another rubber chain to form a stable sulfur crosslink.

The role of a secondary accelerator like DPG is to activate the primary accelerator, leading to a faster rate of vulcanization. It is generally believed that during vulcanization, the accelerator molecule breaks down, and the resulting fragments react with zinc oxide and stearic acid (activators) to form a zinc salt complex. yg-1.com This complex is more reactive and facilitates the sulfur crosslinking reactions more efficiently. DPG, being a basic accelerator, can participate in these initial reactions, leading to a more rapid formation of the active sulfurating agent.

Table 1: Key Intermediates in DPG-Accelerated Vulcanization

Intermediate/Complex Proposed Role in Vulcanization
Accelerator-Sulfur Complex Initial species formed that reacts with the rubber backbone.
Zinc-Accelerator Complex A more active form of the accelerator, formed in the presence of activators like ZnO and stearic acid. yg-1.com

Curing Agent Mechanisms in Epoxy Resin Systems.researchgate.net

In epoxy resin systems, guanidine derivatives can act as accelerators for curing agents like dicyandiamide (B1669379) (DICY). researchgate.net DICY is a latent curing agent, meaning it requires elevated temperatures to become reactive with the epoxy resin. researchgate.net Accelerators are used to lower the curing temperature and/or reduce the curing time.

The mechanism of acceleration by guanidines in DICY-epoxy systems involves the guanidine acting as a catalyst to promote the reaction between the epoxy groups and the cyano and amino groups of DICY. The basic nature of the guanidine facilitates the opening of the epoxy ring, initiating the polymerization and crosslinking reactions. Different accelerators can influence the curing profile; for example, some may broaden the curing peak as observed by differential scanning calorimetry (DSC), indicating a more gradual reaction, while others may result in a narrower, more rapid curing process. researchgate.net

Acid-Base Catalysis in Diverse Organic Synthesis.chemicalbook.comchemicalbook.comnih.gov

The fundamental chemical property of guanidines is their strong basicity, while their conjugate acids, guanidinium ions, are acidic. chemicalbook.comchemicalbook.com This dual acid-base character allows them to catalyze a wide array of organic reactions.

As a base, diphenylguanidine can deprotonate a variety of acidic protons, generating reactive nucleophiles. This is a common strategy in many carbon-carbon bond-forming reactions. The resulting guanidinium salt can then participate in the reaction by acting as a proton donor or through hydrogen bonding interactions.

In reactions such as the transesterification of RNA model phosphodiesters, guanidines have been shown to act as general base catalysts. nih.gov Kinetic studies have revealed that the reaction can proceed through a pathway involving simple general base catalysis by the neutral guanidine and a concerted pathway involving both the neutral and protonated forms of the guanidine. nih.gov The guanidinium cation, in this case, is thought to stabilize the transition state through electrostatic interactions rather than direct proton transfer. nih.gov This highlights the versatility of the guanidine/guanidinium system in facilitating reactions through different catalytic modes.

Limited Information on "1,1-Diphenylguanidine;hydrobromide" in Emerging Metal-Free Catalysis

Despite a thorough review of available scientific literature and chemical databases, there is a notable lack of specific information regarding the application of This compound in the field of emerging metal-free catalysis. While the broader class of guanidines and their salts are recognized for their potential as organocatalysts, detailed research findings, and specific catalytic and mechanistic roles for the 1,1-diphenyl substituted isomer, particularly its hydrobromide salt, are not prominently documented in the context of novel metal-free reactions.

General search results indicate that various guanidine derivatives can function as effective catalysts in a range of organic transformations. These compounds are known to act as strong Brønsted bases and can participate in hydrogen bonding, which are key features for their catalytic activity. However, the specific substitution pattern on the guanidine core, such as in 1,1-diphenylguanidine, significantly influences its steric and electronic properties, and thus its catalytic behavior.

One source provides a general statement that N,N'-Diphenylguanidine monohydrobromide can be used in chemical synthesis as a catalyst or reagent. guidechem.com However, this information is not substantiated with specific examples of emerging metal-free catalytic reactions, detailed mechanistic studies, or data on reaction efficacy. The primary applications cited for this compound are as a rubber accelerator, a curing agent for epoxy resins, and a corrosion inhibitor. guidechem.com

The exploration of metal-free catalysis is a rapidly advancing field, with a continuous search for novel, efficient, and environmentally benign catalysts. nih.govrsc.orgrsc.orgnih.gov While various organic molecules are being investigated for this purpose, it appears that this compound has not yet been a focus of significant research in this particular area, or at least, such research is not widely published.

It is important to distinguish between different isomers of diphenylguanidine, as their properties and applications can vary significantly. Much of the available literature on diphenylguanidine in catalysis refers to the 1,3-diphenylguanidine (B1679371) isomer.

Given the current state of available information, a detailed article on the emerging metal-free catalytic applications of this compound, including data tables and in-depth research findings as requested, cannot be generated. Further primary research would be required to establish and document its potential roles in this specialized area of chemistry.

Applications in Advanced Materials Science Chemical Principles

Incorporation into Polymeric Systems: Chemical Interactions and Network Formation

Chemical Interactions:

Hydrogen Bonding: The guanidinium (B1211019) cation possesses multiple N-H groups that can act as hydrogen bond donors, interacting with electronegative atoms (like oxygen or nitrogen) present in polymer chains such as polyesters, polyamides, or polyethers.

Ionic Interactions: As a salt, it introduces ionic crosslinking points within a polymer matrix, particularly in ionomers. The guanidinium cation and bromide anion can form strong electrostatic interactions with charged groups on the polymer chains, significantly affecting the material's mechanical and thermal properties.

π-π Stacking: The two phenyl rings can participate in π-π stacking interactions with other aromatic moieties within the polymer backbone or with other additives, leading to enhanced ordering and modified mechanical strength.

These interactions are crucial in the formation of complex polymer networks. For instance, in rubber vulcanization, diphenylguanidine (DPG) is a well-known secondary accelerator. utwente.nldrugbank.comchemicalbook.comnih.gov It can be adsorbed onto the surface of silica (B1680970) fillers, reducing the acidity of the filler surface and promoting the silanization reaction needed for effective reinforcement. utwente.nl Studies on ultra-high molecular weight polyethylene (B3416737) (UHMWPE) have shown that the addition of DPG enhances the adhesive interaction with isoprene (B109036) rubber, attributed to the formation of new functional groups and changes in the supramolecular structure. researchgate.net

The guanidinium group's ability to form stable complexes also allows for the creation of novel materials. For example, a water-soluble inclusion complex of DPG and a β-cyclodextrin polymer has been developed, demonstrating how supramolecular interactions can be used to modify the solubility and delivery of the compound within a system. mdpi.com

Table 1: Interactions of 1,1-Diphenylguanidine;hydrobromide in Polymeric Systems
Interaction TypeParticipating GroupsEffect on Polymer Network
Hydrogen BondingGuanidinium N-H donors, Polymer O/N acceptorsIncreases inter-chain cohesion, affects chain mobility.
Ionic InteractionsGuanidinium cation, Bromide anion, Charged polymer sitesForms ionic crosslinks, enhances thermal and mechanical stability.
π-π StackingPhenyl ringsPromotes ordered domains, can increase stiffness and strength.
AdsorptionGuanidine (B92328) group with filler surfaces (e.g., silica)Modifies filler-polymer interface, improves reinforcement. utwente.nl

Mechanistic Insights into Epoxy Resin Curing Processes

In the curing of epoxy resins, this compound can function as a catalytic accelerator. Epoxy curing involves the opening of the oxirane (epoxy) ring and subsequent polymerization to form a rigid, cross-linked thermoset. The process is often initiated by a curing agent, typically a nucleophile like an amine or an anhydride.

The mechanism by which guanidine derivatives accelerate this process involves their strong basicity and nucleophilicity. The free base, diphenylguanidine, can directly initiate the ring-opening of the epoxy group.

Proposed Curing Mechanism:

Initiation: The lone pair of electrons on one of the nitrogen atoms of the diphenylguanidine molecule attacks a carbon atom of the epoxy ring. This nucleophilic attack opens the ring, forming an alkoxy anion and a quaternary ammonium (B1175870) cation.

Propagation: The newly formed alkoxy anion is a potent nucleophile and can then attack another epoxy group, propagating the polymerization chain. This process continues, leading to the formation of a polyether network.

Catalytic Role: Diphenylguanidine can also act as a catalyst to accelerate the reaction between the primary epoxy resin and a primary amine curing agent. The guanidine base can deprotonate the amine curing agent, increasing its nucleophilicity and thus its reaction rate with the epoxy groups.

The hydrobromide salt form can influence this process. At elevated temperatures, the salt may dissociate, releasing the free base (diphenylguanidine) to act as the accelerator. The presence of the acidic proton from HBr could also potentially catalyze the ring-opening of the epoxy group, although the dominant mechanism is typically the base-catalyzed pathway.

Table 2: Key Roles in Epoxy Curing
RoleMechanistic StepConsequence
Initiator Nucleophilic attack by guanidine nitrogen on the epoxy ring.Starts the polymerization chain.
Catalyst Abstracts a proton from a primary amine curing agent.Increases the nucleophilicity and reactivity of the primary curing agent.
Chain Extender The guanidine molecule becomes incorporated into the polymer backbone.Forms a cross-linked, thermoset network.

Development of Corrosion Inhibition Strategies based on Chemical Principles

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals. researchgate.netnih.gov 1,1-Diphenylguanidine fits this profile perfectly, and its hydrobromide salt can be used to develop corrosion inhibition strategies based on the principle of adsorption.

Mechanism of Inhibition:

The primary mechanism involves the adsorption of the diphenylguanidinium cation onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment (e.g., an acidic solution). researchgate.netqu.edu.iq

Adsorption: In an acidic medium, a metal surface is often positively charged. The bromide anions (Br⁻) from the salt can adsorb onto this surface first (physisorption), creating an excess negative charge. This facilitates the subsequent adsorption of the bulky diphenylguanidinium cations via strong electrostatic interactions, a process known as chemisorption.

Protective Film Formation: The adsorbed organic cations form a dense, hydrophobic film on the metal surface. uv.mx The large size and aromatic nature of the diphenylguanidine moiety contribute to a high surface coverage. This film acts as a physical barrier, blocking both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction sites. researchgate.netuv.mx

Electronic Effects: The nitrogen atoms in the guanidine group and the π-electrons of the phenyl rings can donate electrons to the vacant d-orbitals of the metal atoms, strengthening the adsorption bond.

The effectiveness of such an inhibitor generally increases with concentration up to a point where a stable monolayer is formed on the surface. qu.edu.iqicrc.ac.ir The structure of 1,1-Diphenylguanidine, with its multiple interaction sites (ionic head, aromatic rings), makes it a potent candidate for forming a robust and inhibitive surface film.

Table 3: Principles of Corrosion Inhibition by this compound
PrincipleDescriptionKey Molecular Features
Adsorption The inhibitor molecules attach to the metal surface.The charged guanidinium headgroup and bromide anion facilitate electrostatic attraction. researchgate.net
Barrier Formation A thin, protective film forms, isolating the metal from the corrosive medium.The bulky phenyl groups and dense packing create a hydrophobic layer. uv.mx
Active Site Blocking The adsorbed molecules cover the anodic and cathodic sites, preventing electrochemical reactions.High surface coverage is achieved due to strong adsorption forces.
Electronic Interaction Electron donation from the inhibitor to the metal strengthens the bond.Nitrogen lone pairs and π-electrons from phenyl rings.

Functional Materials Design Utilizing Guanidine Derivatives

The guanidine group is considered a "privileged scaffold" in medicinal chemistry and materials science due to its unique chemical properties and reliable biological and chemical activities. nih.gov The design of functional materials leverages these intrinsic properties to achieve specific outcomes.

High Basicity: The strong basicity of the guanidine moiety is fundamental. This allows guanidine-containing materials to act as solid bases, catalysts, or proton scavengers in various chemical processes.

Cationic Nature: At physiological or neutral pH, the guanidinium group is protonated and positively charged. This property is exploited in the design of antimicrobial polymers, where the cationic charge facilitates interaction with and disruption of negatively charged bacterial cell membranes. researchgate.netacs.org

Hydrogen Bonding: The ability to form multiple, stable hydrogen bonds allows for the design of supramolecular assemblies, hydrogels, and materials with specific recognition capabilities.

Complexation: Guanidinium salts show a strong affinity for metal ions and protons, suggesting applications in environmental remediation for removing toxic substances or recovering valuable elements. nih.gov

By modifying the substituents on the guanidine core, such as with the phenyl groups in 1,1-Diphenylguanidine, researchers can fine-tune the steric, electronic, and solubility properties of the molecule. This allows for the rational design of materials with tailored functionalities, from high-energy-density materials to advanced catalysts and additives for high-performance polymers. figshare.comresearchgate.net The synthesis of polymers with guanidine derivatives, for instance, has been shown to produce materials with significant antimicrobial properties, suitable for applications in hygiene products and medical textiles. researchgate.net

Analytical Chemistry Methodologies for Chemical Interactions

Spectroscopic Methods for Monitoring Chemical Transformations

Spectroscopic techniques are powerful non-destructive tools for observing chemical changes in real-time and for characterizing equilibrium processes.

UV-Vis spectroscopy is a primary method for determining the binding constants of non-covalent interactions in solution. units.it The technique relies on changes in the electronic absorption spectrum of a molecule upon complexation. For 1,1-Diphenylguanidine hydrobromide, which possesses chromophoric phenyl rings, interaction with a binding partner can alter its absorption spectrum.

The determination of a binding constant typically involves a titration experiment where the concentration of one component (e.g., a guest molecule) is varied while the concentration of the diphenylguanidine derivative (the host) is held constant. semanticscholar.org The changes in absorbance at a specific wavelength are monitored and plotted against the guest concentration to generate a binding isotherm. units.it This data can then be fitted to a suitable binding model (e.g., 1:1, 1:2) to calculate the association constant (Ka). units.it

The appearance of one or more isosbestic points in the spectra during the titration provides strong evidence for a simple binding equilibrium, such as a 1:1 complex, where the total concentration of all absorbing species remains constant. units.it The sensitivity of UV-Vis spectroscopy allows for the use of low concentrations, typically in the micromolar range, making it possible to determine association constants up to 10⁹ M⁻¹. units.itsemanticscholar.org

Monitoring the progress of chemical reactions involving 1,1-Diphenylguanidine hydrobromide can be achieved in real-time using spectroscopic methods such as UV-Vis, Fourier-transform infrared (FTIR), or Raman spectroscopy. researchgate.netuvic.ca These process analytical technologies (PAT) allow for the in situ collection of data, providing insights into reaction kinetics and mechanisms without the need for sample extraction. researchgate.net

In a typical setup, a spectroscopic probe is inserted directly into the reaction vessel. The instrument continuously records spectra as the reaction proceeds. For example, using UV-Vis spectroscopy, the disappearance of the absorbance band corresponding to the 1,1-Diphenylguanidine hydrobromide reactant and the appearance of new bands corresponding to products can be tracked over time. uvic.ca This data allows for the determination of reaction rates and the identification of potential reaction intermediates. uvic.ca Similarly, FTIR and Raman spectroscopy can monitor changes in vibrational modes associated with specific functional groups, offering a detailed picture of the chemical transformation as it occurs. researchgate.net

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is indispensable for separating the components of a complex reaction mixture, allowing for the quantification of purity and the identification of products and byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of 1,1-Diphenylguanidine hydrobromide and analyzing the distribution of products from its reactions. nih.gov Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for separating diphenylguanidine and its derivatives. acs.orgnih.gov

Initial attempts to separate guanidine (B92328) compounds on C18 columns using simple water/methanol mobile phases can result in poor peak shape (broadening and tailing) due to strong interactions with the stationary phase. acs.orgnih.gov The addition of modifiers like formic acid or ammonium (B1175870) formate to the mobile phase improves peak shape and resolution by ensuring the analyte is in a consistent, protonated state, which increases its hydrophilicity. nih.gov

Detection is typically performed using a UV detector, often set at a wavelength around 257 nm where the phenyl groups absorb strongly. researchgate.net When coupled with mass spectrometry (LC-MS/MS), this technique provides high sensitivity and specificity, allowing for the quantification of analytes at very low concentrations (ng/L or parts-per-trillion). acs.orgnih.govmdpi.com

Table 1: Examples of HPLC Conditions for Diphenylguanidine Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Ultra AQ C18 (3 µm, 100 × 2.1 mm) acs.orgnih.gov Eclipse XDB-C18 (5 µm, 4.6 × 150 mm) mdpi.com Tosoh ODS (5 µm, 4.6 × 250 mm) researchgate.net
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water acs.orgnih.govmdpi.com 0.15% (v/v) Aqueous Formic Acid researchgate.net Water + Phosphoric Acid sielc.com
Mobile Phase B Methanol + 0.1% Formic Acid acs.orgmdpi.com Acetonitrile researchgate.net Acetonitrile sielc.com
Flow Rate 0.3 mL/min acs.org 1.0 mL/min researchgate.net Not Specified
Detection UV (257 nm) researchgate.net or MS/MS acs.orgnih.govmdpi.com UV (257 nm) researchgate.net Not Specified

| Column Temp. | 35 °C acs.org | 45 °C mdpi.com | Not Specified |

This table is interactive. You can sort and filter the data.

For the identification of volatile or semi-volatile byproducts that may form during reactions of 1,1-Diphenylguanidine hydrobromide, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool. This method separates compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by detection with a mass spectrometer that provides structural information.

GC-MS has been successfully used to identify transformation products from the oxidation of 1,3-diphenylguanidine (B1679371), including various halogenated byproducts when reactions are conducted in the presence of chloride ions. researchgate.netacs.org The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This spectrum can be compared against spectral libraries (like the NIST library) for positive identification of unknown byproducts. nih.govnist.gov The electron ionization (EI) mass spectrum of the parent 1,3-diphenylguanidine shows characteristic fragment ions, including a prominent peak for the molecular ion (m/z 211) and a base peak at m/z 93, corresponding to the aniline (B41778) fragment. nih.gov Similar fragmentation patterns would be expected for the 1,1-isomer, aiding in the structural elucidation of its derivatives.

Titrimetric Applications for Chemical Standardization

Titrimetry remains a fundamental and highly accurate method for chemical standardization. 1,3-Diphenylguanidine is recognized as a high-purity analytical standard used in titrimetric analyses, particularly for the standardization of acidic volumetric solutions. sigmaaldrich.com

Due to its basic nature, diphenylguanidine can be used as a primary standard base, especially in non-aqueous titrations. For instance, a solution of 1,3-diphenylguanidine in a non-aqueous solvent like pyridine can be used to titrate various strong and weak acids. science.gov The endpoint of the titration can be determined using an indicator or potentiometrically. The high purity (≥99.5%) and stability of commercially available diphenylguanidine make it an excellent choice for establishing the exact concentration of titrants, which is a critical step in ensuring the accuracy of subsequent quantitative analyses. This application is directly transferable to 1,1-Diphenylguanidine hydrobromide, which would be standardized against a strong base.

Complexing Agent Behavior in Chemical Detection Systems

1,1-Diphenylguanidine and its hydrobromide salt are recognized for their capacity to act as complexing agents in various chemical analyses. This behavior is particularly valuable in detection systems where the formation of a complex with a target analyte leads to a measurable signal. The basic nitrogen atoms in the guanidine group can participate in the formation of ion-pair complexes, which is a key mechanism in its function as a complexing and extraction agent. While extensive quantitative data in the form of comprehensive data tables on the complexing behavior of 1,1-Diphenylguanidine hydrobromide in chemical detection systems is not broadly available in publicly accessible literature, its general role has been noted in various analytical contexts.

The primary function of 1,1-Diphenylguanidine in these systems is often as a synergistic agent or an ion-pairing agent. In the realm of solvent extraction, for instance, it can enhance the extraction of metal ions. This occurs when a metal ion is first chelated by a primary extracting agent, forming a neutral complex. 1,1-Diphenylguanidine, in its protonated form, can then form an ion pair with an anionic complex or act as a neutral ligand, further stabilizing the complex in the organic phase. This synergistic effect improves the efficiency of metal ion separation and preconcentration prior to determination by instrumental methods such as atomic absorption spectrometry or spectrophotometry.

In spectrophotometric analysis, the formation of a colored complex is a common detection principle. 1,1-Diphenylguanidine can be part of a ternary complex system, where it associates with a metal ion and a chromogenic reagent. This association can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum of the chromogenic reagent, or an intensification of the color, thereby enhancing the sensitivity and selectivity of the determination. For example, in the determination of certain platinum group metals, 1,1-Diphenylguanidine has been used in conjunction with other reagents to form extractable colored complexes.

The table below summarizes the general roles of 1,1-Diphenylguanidine in chemical detection systems based on available information.

Role in Detection SystemMechanism of ActionTypical Analytes
Synergistic Agent Enhances the extraction of metal chelates by forming a more hydrophobic adduct.Metal Ions
Ion-Pairing Agent Forms ion pairs with anionic metal complexes, facilitating their extraction into an organic solvent.Anionic Metal Complexes
Auxiliary Complexing Agent Participates in the formation of ternary complexes with a metal ion and a primary ligand/chromogenic reagent.Metal Ions

It is important to note that while the utility of 1,1-Diphenylguanidine as a complexing agent in analytical chemistry is established in principle, detailed research findings, including specific complex stoichiometries, formation constants, and comprehensive analytical method validation data for 1,1-Diphenylguanidine hydrobromide, are not widely documented in readily available scientific literature. Further dedicated research would be necessary to fully characterize and quantify its complexing behavior for a broader range of analytes and detection methodologies.

Supramolecular Chemistry and Host Guest Interactions

Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cyclodextrins)

Inclusion complexes are formed when a "guest" molecule, in this case, 1,1-Diphenylguanidine;hydrobromide, is encapsulated within the cavity of a "host" molecule, such as a cyclodextrin. oatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to accommodate nonpolar guest molecules or moieties in aqueous solutions. oatext.comoatext.com The formation of these complexes is a dynamic equilibrium process driven by non-covalent interactions. oatext.com

A study on the closely related compound, diphenylguanidine (DPG), with a β-cyclodextrin polymer (β-CDP) demonstrated the successful formation of a water-soluble inclusion complex. mdpi.com This complex, prepared by a simple stirring method, was characterized using various spectroscopic techniques. mdpi.com Research has confirmed a 1:1 molar ratio between the diphenylguanidine guest and the cyclodextrin host unit in the polymer. mdpi.com This stoichiometry is common for the inclusion of molecules with aromatic rings into the cyclodextrin cavity. oatext.com

The formation of such complexes can be achieved through several methods, including co-precipitation, kneading, and freeze-drying, with the choice of method often depending on the physicochemical properties of the guest molecule. oatext.com For instance, the kneading method is suitable for forming a 1:1 molar ratio inclusion complex between β-cyclodextrin and a dicationic ionic liquid. nih.gov

Table 1: Stoichiometry of Diphenylguanidine-Cyclodextrin Complex

Host MoleculeGuest MoleculeMolar Ratio (Host:Guest)Method of Determination
β-Cyclodextrin Polymer (β-CDP)Diphenylguanidine (DPG)1:1UV-vis Spectroscopy

Characterization of Non-Covalent Interactions and Binding Affinity

The primary driving forces for the formation of cyclodextrin inclusion complexes are non-covalent interactions. nih.gov These include hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.govnih.gov The hydrophobic cavity of the cyclodextrin provides a favorable environment for the nonpolar phenyl groups of 1,1-Diphenylguanidine, driving the encapsulation process from the aqueous phase.

Spectroscopic methods are instrumental in characterizing these interactions. For the diphenylguanidine-β-cyclodextrin polymer complex, Fourier-transform infrared (FTIR) spectroscopy revealed changes in the vibrational bands of DPG upon inclusion, indicating the entry of the guest molecule into the host cavity. mdpi.com Specifically, the disappearance of N-H stretching vibrations and a slight red shift of the benzene ring and C=N stretching vibrations were observed, suggesting a shielding effect within the cyclodextrin cavity. mdpi.com Furthermore, 1H NMR spectroscopy showed small changes in the chemical shifts of both the DPG and cyclodextrin protons, which is indicative of supramolecular interactions and successful inclusion. mdpi.com

The stability of the inclusion complex is quantified by its binding affinity, often expressed as a binding constant (K). A high binding constant signifies a stable complex. For the inclusion complex of diphenylguanidine with a β-cyclodextrin polymer, the binding constant was determined to be 9.2 × 10^5 L/mol at 25 °C. mdpi.com This high value indicates the formation of a relatively stable inclusion complex. mdpi.com

Table 2: Binding Affinity of Diphenylguanidine with β-Cyclodextrin Polymer

Host-Guest SystemBinding Constant (K)Temperature (°C)Method of Determination
Diphenylguanidine-β-Cyclodextrin Polymer9.2 × 10^5 L/mol25UV-vis Spectroscopy

Modulation of Solubility and Reactivity through Supramolecular Encapsulation

A significant consequence of forming an inclusion complex with a hydrophilic host like a cyclodextrin is the enhancement of the aqueous solubility of a poorly soluble guest molecule. semanticscholar.org This is due to the hydrophilic exterior of the cyclodextrin, which renders the entire host-guest complex water-soluble. semanticscholar.org In the case of diphenylguanidine, which has low water solubility, its inclusion in a β-cyclodextrin polymer greatly enhanced its water solubility. mdpi.com This improved solubility is a direct result of the supramolecular encapsulation. mdpi.com

Beyond solubility, supramolecular encapsulation can also modulate the chemical reactivity of the guest molecule. By being enclosed within the cyclodextrin cavity, the guest molecule is shielded from the surrounding environment, which can lead to:

Protection from degradation: The cyclodextrin can protect the guest from hydrolysis, oxidation, or photolysis.

Altered reaction pathways: The steric hindrance imposed by the cyclodextrin cavity can favor certain reaction pathways over others, leading to selective chemical transformations.

Catalysis: The cyclodextrin cavity can act as a microreactor, stabilizing transition states and catalyzing certain reactions.

Applications in Controlled Release Systems (Chemical Release Mechanisms)

The formation of inclusion complexes with cyclodextrins is a widely explored strategy for developing controlled release systems. nih.gov The guest molecule is temporarily locked within the host and can be released in response to specific triggers. The release of the guest from the cyclodextrin cavity is a dynamic process governed by the binding constant of the complex. d-nb.info

Several chemical release mechanisms can be employed in cyclodextrin-based controlled release systems:

Competitive Displacement: A competing molecule with a higher affinity for the cyclodextrin cavity can displace the encapsulated guest molecule, leading to its release.

pH-Triggered Release: Changes in the pH of the surrounding medium can alter the ionization state of the guest or host, leading to a decrease in binding affinity and subsequent release of the guest. For a compound like this compound, which exists as a salt, pH changes could significantly impact its interaction with the cyclodextrin host.

Temperature-Triggered Release: The binding constant of cyclodextrin complexes is often temperature-dependent. researchgate.net An increase in temperature can lead to the dissociation of the complex and the release of the guest molecule.

Hydrolysis or Enzymatic Cleavage: If the cyclodextrin is part of a larger polymer or hydrogel network, the degradation of this matrix through hydrolysis or enzymatic action can lead to the release of the inclusion complex and subsequently the guest molecule. mdpi.com

Cyclodextrin-containing hydrogels are particularly promising for controlled release applications. nih.govmdpi.com These systems can be designed to respond to various stimuli, allowing for the on-demand release of the encapsulated compound. cyclodextrinnews.com

Environmental Chemical Fate and Transformation Pathways Non Biological

Chemical Reactivity with Disinfectants in Water Treatment Systems

1,3-Diphenylguanidine (B1679371) (DPG), a substance used in rubber manufacturing, has been detected in aquatic environments and water supplies. nih.govanses.fr Its presence raises questions about the formation of disinfection byproducts during water treatment processes. nih.gov

Studies have shown that DPG reacts differently with various disinfectants. It is readily degraded by chlorine. researchgate.net In contrast, monochloramine, another common disinfectant, reacts much less effectively with DPG. nih.govntu.edu.sg Research indicates that after one hour of reaction time, only 12% of the initial DPG was degraded by monochloramine, whereas chlorine treatment resulted in rapid degradation. researchgate.net

The transformation process varies depending on the disinfectant used. During chlorination, higher molar ratios of the oxidant to DPG lead to an increased formation of monoguanidine transformation products and hydroxylated DPG. ntu.edu.sg Monochloramination, being a weaker oxidant, primarily leads to substitution reactions that form chlorinated DPG. ntu.edu.sg The use of UV light does not appear to significantly enhance the degradation of DPG by either chlorine or monochloramine. ntu.edu.sg

The reaction between DPG and chlorine is characterized by very rapid kinetics. nih.gov The apparent second-order rate constant (k_app) is greater than 10⁴ M⁻¹s⁻¹. researchgate.netnih.gov The reaction rate is highly dependent on pH, with the maximum rate for chlorination occurring at a pH of 8.8. researchgate.netnih.gov This pH dependency has been successfully modeled by taking into account the acid dissociation constants (pKa) of both DPG and hypochlorous acid. researchgate.netnih.gov

The reaction with monochloramine is considerably slower than with chlorination. ntu.edu.sg The peak efficiency for DPG degradation by monochloramine is observed in the pH range of 7 to 8. ntu.edu.sg A kinetic model for this reaction considers the acid-base equilibria of both monochloramine and DPG (pKa = 10.12). ntu.edu.sg The species-specific rate constant for the reaction between the monochloramine cation (NH₃Cl⁺) and the deprotonated form of DPG was calculated to be 1.14 × 10⁸ M⁻¹s⁻¹. ntu.edu.sg

Bromination of DPG is also a very fast process. researchgate.netnih.gov However, kinetic studies at neutral pH showed some deviation from the expected model, which was attributed to the possible formation of a metastable transformation product. researchgate.netnih.gov

Table 1: Reaction Kinetics of DPG with Disinfectants

DisinfectantApparent Rate Constant (k_app)Optimal pHNotes
Chlorine > 10⁴ M⁻¹s⁻¹ researchgate.netnih.gov8.8 researchgate.netnih.govRate is modeled based on pKa values of reactants. nih.gov
Monochloramine Significantly slower than chlorine ntu.edu.sg7 - 8 ntu.edu.sgSpecies-specific rate constant (k) is 1.14 × 10⁸ M⁻¹s⁻¹. ntu.edu.sg
Bromine Very fast nih.govNeutral (with deviations) nih.govDeviation from model may be due to metastable products. nih.gov

Identification and Characterization of Chemical Transformation Products

High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has been a critical tool for identifying the transformation products (TPs) of DPG following disinfection. ntu.edu.sgnih.gov In one comprehensive study on chlorination and bromination, a total of 35 distinct TPs were tentatively identified. researchgate.netnih.gov These products were the result of several reaction types, including halogenation, hydroxylation, the formation of monophenylguanidine derivatives, and cyclization. researchgate.netnih.gov Another investigation focusing on chlorination and monochloramination identified ten TPs, confirming that chlorination produces a wider variety of byproducts than monochloramination. ntu.edu.sg

The reaction of DPG with disinfectants can lead to the formation of regulated disinfection byproducts and other potentially harmful compounds. It has been demonstrated that the chlorination of DPG can produce chloroform, with a molar yield of up to 25%, and dichloroacetonitrile, though at a much lower yield of less than 3%. researchgate.netnih.gov

The primary transformation pathway involves the formation of various chlorinated derivatives of the parent DPG molecule. nih.gov Compounds such as 1,3-bis-(4-chlorophenyl)guanidine have been identified as significant byproducts of chlorination. nih.govresearchgate.net The extent of byproduct formation is influenced by the concentration of the disinfectant; molar ratios of oxidant-to-DPG between 10 and 20 were found to maximize the creation of TPs. ntu.edu.sg

While N-nitrosodimethylamine (NDMA) is noted as a significant and toxic byproduct associated with vulcanization agents used in the tire industry, the available research does not explicitly confirm its formation directly from the chlorination of DPG itself. ntu.edu.sg

Table 2: Identified Transformation Products from DPG Disinfection

Disinfection ProcessKey Transformation PathwaysIdentified ByproductsAnalytical Method
Chlorination/Bromination Halogenation, hydroxylation, cyclization, formation of monophenylguanidine derivatives. nih.gov35 tentative TPs, Chloroform, Dichloroacetonitrile. nih.govHRMS nih.gov
Chlorination Chlorination, hydroxylation, formation of monoguanidine TPs. ntu.edu.sg10 identified TPs, including 1,3-bis-(4-chlorophenyl)guanidine. nih.govntu.edu.sgLC-QTOF ntu.edu.sg
Monochloramination Substitution leading to chlorinated DPG. ntu.edu.sgFewer TPs than chlorination. ntu.edu.sgLC-QTOF ntu.edu.sg

Photochemical and Oxidative Degradation Pathways in Environmental Matrices

The degradation of 1,3-Diphenylguanidine is influenced by various environmental factors, including light and the presence of oxidizing agents.

Research indicates that DPG is resistant to direct degradation by UV light alone. ntu.edu.sg Furthermore, the presence of UV radiation does not significantly accelerate the degradation of DPG when it is reacting with chlorine or monochloramine. ntu.edu.sg In the atmosphere, however, vapor-phase DPG is expected to degrade through reactions with photochemically-produced hydroxyl radicals (HO•). nih.gov The estimated atmospheric half-life for this reaction is approximately 4.5 hours. nih.gov

Advanced oxidation processes have also been studied. The oxidation of DPG using persulfate activated by the mineral goethite was found to be an effective degradation method. nih.govresearchgate.net This system generates highly reactive hydroxyl (HO•) and sulfate (B86663) (SO₄⁻•) radicals. nih.gov The degradation rate is pH-dependent, with the highest rate observed at pH 5.0. nih.govresearchgate.net The reaction kinetics with these radicals are extremely fast, with second-order rate constants for both HO• and SO₄⁻• exceeding 10⁹ M⁻¹s⁻¹. nih.gov

Analysis of the byproducts from this oxidative degradation identified five products, four of which had been previously observed in studies on DPG's photodegradation, bromination, and chlorination. nih.gov Theoretical calculations using density functional theory (DFT) pinpointed the reaction sites on the DPG molecule. These calculations showed that the ortho- and para-positions on the carbon rings, as well as the nitrogen atoms, are the most susceptible to attack by the radicals. nih.gov

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of diphenylguanidines often relies on multi-step processes involving hazardous reagents and generating significant waste. For instance, a common pathway to the related 1,3-diphenylguanidine (B1679371) involves the reaction of aniline (B41778) with toxic carbon disulfide to form diphenylthiourea, followed by desulfurization, which can use heavy metal reagents google.com. Future research must prioritize the development of sustainable synthetic methodologies for 1,1-diphenylguanidine and its subsequent conversion to the hydrobromide salt.

Key research avenues include:

Catalytic Guanylation: Exploring the use of transition metal catalysts, such as scandium(III) triflate, to facilitate the direct guanylation of diphenylamine (B1679370) with greener reagents like cyanamide (B42294) in aqueous media organic-chemistry.orgchemicalbook.com. This approach offers high atom economy and avoids harsh conditions.

Microwave-Assisted Synthesis: Investigating microwave-mediated, solvent-free reactions, which can dramatically reduce reaction times and energy consumption. The use of simple organocatalysts, such as guanidine (B92328) salts themselves, in these processes presents a particularly "green" option .

Alternative Reagents: Developing synthesis pathways that circumvent toxic intermediates. For example, replacing mercury-based reagents used in some traditional guanylation methods with environmentally benign alternatives like cyanuric chloride could significantly improve the sustainability profile organic-chemistry.org.

A comparative overview of traditional versus potential sustainable synthetic routes is presented below.

FeatureTraditional Synthesis (e.g., for 1,3-DPG)Future Sustainable Synthesis (for 1,1-DPG)
Starting Materials Aniline, Carbon Disulfide google.comDiphenylamine, Cyanamide
Catalyst/Reagent Heavy metals (e.g., for desulfurization)Lewis acids (e.g., Sc(OTf)₃), Organocatalysts organic-chemistry.org
Solvent Organic solventsWater, Solvent-free conditions chemicalbook.com
Energy Input Conventional heatingMicrowave irradiation
Byproducts H₂S, Metal waste google.comMinimal, recyclable catalysts

Further research should focus on optimizing reaction conditions to ensure high regioselectivity for the 1,1-isomer and developing efficient, one-pot procedures that combine guanidine formation and salt preparation.

Exploration of New Catalytic Paradigms and Reactivity Modes

Guanidines are recognized as "superbases" and their protonated forms, guanidinium (B1211019) salts, are effective hydrogen-bond donors, making them versatile organocatalysts researchgate.net. While the catalytic activity of 1,3-diphenylguanidine is known, the unique steric hindrance and electronic environment of the 1,1-diphenylguanidinium cation remain largely unexplored.

Future research should focus on:

Asymmetric Catalysis: The C₁-symmetric nature of the 1,1-diphenylguanidinium core makes it an attractive candidate for asymmetric catalysis. Introducing chiral moieties to the backbone could create highly effective catalysts for stereoselective transformations.

Hydrogen-Bond-Donating Catalysis: The N-H protons of the 1,1-diphenylguanidinium cation can act as hydrogen-bond donors to activate substrates. Its efficacy in reactions such as Michael additions, cycloadditions, and ring-opening polymerizations should be systematically investigated. Computational studies have shown that the initial nucleophilic addition is often the most energetically demanding step in guanidinium-involved reactions, a process that can be facilitated by hydrogen bonding mdpi.comnih.gov.

Phase-Transfer Catalysis: The ionic nature of 1,1-diphenylguanidine hydrobromide makes it a potential phase-transfer catalyst for reactions involving immiscible aqueous and organic phases. Its performance could be tailored by modifying the lipophilicity of the guanidinium cation.

Novel Reactivity Modes: The interaction of the 1,1-diphenylguanidinium cation with substrates could lead to novel reactivity. For example, its role in activating silane coupling agents in polymer composites, a known function of the 1,3-isomer, could be significantly different due to its unique structure, potentially leading to materials with altered crosslink densities and mechanical properties utwente.nlresearchgate.net.

Advanced Characterization Techniques for Dynamic Chemical Processes

A deep understanding of the structure-property-function relationship of 1,1-diphenylguanidine hydrobromide requires the application of advanced characterization techniques that go beyond standard spectroscopic and diffraction methods.

Emerging areas for characterization include:

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for probing the electronic structure, reactivity, and spectroscopic properties of guanidinium salts. Future studies should employ DFT to:

Compare the relative stabilities of 1,1- and 1,3-diphenylguanidinium tautomers and conformers nih.gov.

Model transition states in catalytic cycles to elucidate reaction mechanisms mdpi.comnih.gov.

Calculate Frontier Molecular Orbital (FMO) energies to predict reactivity and electronic properties asianpubs.org.

Simulate vibrational spectra to aid in the interpretation of experimental data from techniques like FTIR and Raman spectroscopy researchgate.net.

In-Situ Spectroscopy: To understand dynamic processes, such as catalytic reactions or material formation, in real-time, techniques like in-situ FTIR (ReactIR) and Raman spectroscopy are invaluable. These methods can detect transient intermediates and provide kinetic data that is crucial for mechanistic elucidation.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize reaction intermediates and products in complex mixtures, providing direct evidence for proposed catalytic cycles nih.gov.

TechniqueResearch Application for 1,1-Diphenylguanidine HydrobromideExpected Insights
Density Functional Theory (DFT) Modeling catalytic transition states; Calculating electronic band structures of derived materials.Mechanistic pathways; Prediction of optical and electronic properties mdpi.comasianpubs.org.
In-Situ FTIR/Raman Real-time monitoring of catalyzed reactions or polymerization processes.Identification of transient species; Reaction kinetics and mechanism.
Electrospray Ionization-MS Analysis of reaction mixtures during catalysis.Detection of catalyst-substrate complexes and intermediates nih.gov.

Design of Next-Generation Functional Materials with Tailored Properties

The incorporation of guanidinium salts into functional materials is a rapidly growing field, driven by the unique properties of the guanidinium cation, such as its charge delocalization, planarity, and strong hydrogen-bonding ability. The bulky and aromatic nature of the 1,1-diphenylguanidinium cation offers specific advantages for materials design.

Promising future directions include:

Perovskite Solar Cells: Large organic cations, including guanidinium salts, are used as passivating agents to cure defects on the surface of perovskite films, thereby enhancing solar cell efficiency and stability mdpi.comresearchgate.netmdpi.com. Research has shown that amidinium-based ligands, which share the core structure of guanidinium, can resist deprotonation under thermal and light stress, leading to more durable devices northwestern.edu. The specific size, shape, and hydrophobicity of the 1,1-diphenylguanidinium cation could offer a unique passivation strategy, potentially improving moisture resistance and optimizing the interfacial energy alignment within the device researchgate.net.

Optoelectronic Devices: The presence of two phenyl rings suggests that the 1,1-diphenylguanidinium cation could be a building block for materials with interesting optical and electronic properties. Its incorporation into frameworks could lead to novel nonlinear optical (NLO) materials, similar to other guanidinium-templated crystals acs.org. Furthermore, its integration with 2D materials like graphene or transition metal dichalcogenides could be explored for creating hybrid materials for photodetectors and modulators azooptics.commdpi.comanu.edu.auresearchgate.net.

Functional Polymers and Supramolecular Assemblies: The 1,1-diphenylguanidinium cation can serve as a template or a functional component in polymers and supramolecular structures. For example, creating inclusion complexes with hosts like cyclodextrins can enhance water solubility and create platforms for controlled-release applications mdpi.comnih.gov. Its distinct shape and hydrogen-bonding capabilities could be harnessed to direct the assembly of complex, ordered structures for applications in sensing or separations.

Q & A

Basic Research Question

  • Exposure Mitigation : Use fume hoods, gloves, and eye protection due to toxicity via inhalation, skin contact, and ingestion .
  • First Aid : Immediate rinsing with water for skin/eye exposure; administer oxygen if inhaled .
  • Waste Disposal : Incinerate at high temperatures (>1000°C) to avoid toxic decomposition products (e.g., nitrogen oxides) .

How can computational modeling predict the environmental and biological interactions of 1,1-diphenylguanidine hydrobromide?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model adsorption to soil organic carbon using estimated Koc values .
  • Density Functional Theory (DFT) : Calculate protonation states and tautomeric forms (e.g., asymmetric tautomer dominance in low-polarity solvents) .
  • Toxicity Prediction : Use QSAR models to assess bioaccumulation potential (BCF <20 in aquatic organisms) .

What methodologies resolve contradictions in biodegradation data for 1,1-diphenylguanidine hydrobromide?

Advanced Research Question
Discrepancies in biodegradation rates (e.g., 0% vs. 18% in different media) may arise from:

  • Inoculum Variability : Test multiple sludge sources (e.g., activated vs. river water inoculum) .
  • Analytical Sensitivity : Compare HPLC-MS (high sensitivity) vs. BOD tests (limited to aerobic conditions) .
  • pH Effects : Adjust experimental pH to mimic natural environments (pH 5–9) and assess ionization-driven bioavailability .

How do researchers design studies to investigate receptor-binding interactions of guanidine derivatives?

Advanced Research Question
For biological activity studies:

  • In Vitro Assays : Use NMDA receptor binding assays (e.g., competitive displacement with [³H]-MK-801) .
  • Structural Probes : Synthesize radiolabeled analogs (e.g., ¹⁴C-tagged) to track tissue distribution .
  • Data Interpretation : Apply the FINER framework to ensure feasibility, novelty, and relevance of hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.